6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol

Catalog No.
S6356845
CAS No.
M.F
C11H9Cl2N3OS
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol

Product Name

6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol

IUPAC Name

4-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one

Molecular Formula

C11H9Cl2N3OS

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C11H9Cl2N3OS/c12-7-2-1-6(8(13)3-7)5-18-11-15-9(14)4-10(17)16-11/h1-4H,5H2,(H3,14,15,16,17)

InChI Key

AEOOHSADGKNJGL-UHFFFAOYSA-N

solubility

1 [ug/mL]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=CC(=O)N2)N

The exact mass of the compound 6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol is 300.9843385 g/mol and the complexity rating of the compound is 400. The solubility of this chemical has been described as 1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol is a synthetic compound characterized by its unique heterocyclic structure, which includes a pyrimidine ring substituted with a 2,4-dichlorobenzylthio group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Its molecular formula is C11H10Cl2N4OS, indicating the presence of nitrogen, sulfur, and chlorine atoms, which contribute to its biological activity and chemical reactivity.

The chemical behavior of 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol allows for various transformations:

  • Oxidation: This can introduce oxygen-containing functional groups, enhancing the compound's reactivity.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, potentially altering the compound's properties.
  • Substitution Reactions: The thioether group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents at the sulfur atom .

6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol exhibits significant biological activities. It has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases. Additionally, derivatives of this compound have shown antimicrobial and anticancer properties, indicating its versatility in pharmacological applications .

The synthesis of 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol typically involves several key steps:

  • Formation of the Pyrimidine Core: This initial step may involve cyclization reactions using appropriate precursors.
  • Thioether Formation: The core structure is reacted with 2,4-dichlorobenzyl chloride in the presence of a base to facilitate substitution at the sulfur atom.
  • Final Modifications: Additional steps may be required to introduce amino and hydroxyl groups at specific positions on the pyrimidine framework .

The unique structural features of 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol make it suitable for various applications:

  • Medicinal Chemistry: It is being investigated for its anti-inflammatory and antimicrobial properties.
  • Drug Development: The compound's ability to inhibit COX-2 positions it as a candidate for developing new anti-inflammatory drugs.
  • Research: Its unique structure allows for modifications that could enhance efficacy and reduce side effects compared to existing therapies .

Studies examining the interactions of 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol with biological targets have highlighted its potential as a therapeutic agent. Research indicates that it interacts effectively with enzymes involved in inflammatory pathways, suggesting that it could modulate these pathways to exert therapeutic effects. Further studies are required to elucidate its full range of interactions and mechanisms of action .

Several compounds share structural similarities with 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol. Here are some notable examples:

Compound NameStructureBiological Activity
6-Amino-2-thiouracilC4H5N3OSAntiviral
2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-olC11H10ClN3OSAntimicrobial
3-Amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneC10H13N3OSCOX inhibitor
4-(Dichloromethyl)-5-methylthieno[2,3-d]pyrimidineC9H8Cl2N2SAnticancer

Uniqueness

The uniqueness of 6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol lies in its specific substitution pattern and its dual functionality as both an anti-inflammatory and antimicrobial agent. Its thioether linkage contributes to its distinctive reactivity profile compared to other pyrimidine derivatives .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

300.9843385 g/mol

Monoisotopic Mass

300.9843385 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-25-2023

Explore Compound Types